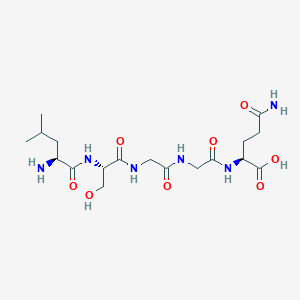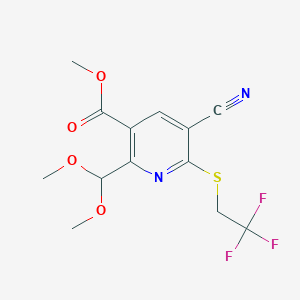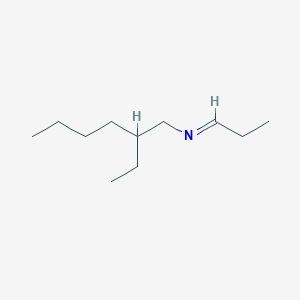
(1E)-N-(2-Ethylhexyl)propan-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-N-(2-Ethylhexyl)propan-1-imine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(2-Ethylhexyl)propan-1-imine typically involves the condensation reaction between a primary amine and an aldehyde or ketone. For this compound, the reaction would involve 2-ethylhexylamine and propanal. The reaction is usually carried out under mild conditions, often in the presence of a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions would be crucial to maximize production while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-N-(2-Ethylhexyl)propan-1-imine can undergo various types of chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The imine can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a ligand in coordination chemistry.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1E)-N-(2-Ethylhexyl)propan-1-imine would depend on its specific application. In general, imines can act as electrophiles in chemical reactions, interacting with nucleophiles to form new bonds. The molecular targets and pathways involved would vary based on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(1E)-N-(2-Ethylhexyl)butan-1-imine: Similar structure but with a butyl group instead of a propyl group.
(1E)-N-(2-Ethylhexyl)pentan-1-imine: Similar structure but with a pentyl group instead of a propyl group.
Uniqueness
(1E)-N-(2-Ethylhexyl)propan-1-imine is unique due to its specific alkyl chain length and the presence of the imine functional group
Propiedades
Número CAS |
142142-74-3 |
|---|---|
Fórmula molecular |
C11H23N |
Peso molecular |
169.31 g/mol |
Nombre IUPAC |
N-(2-ethylhexyl)propan-1-imine |
InChI |
InChI=1S/C11H23N/c1-4-7-8-11(6-3)10-12-9-5-2/h9,11H,4-8,10H2,1-3H3 |
Clave InChI |
CJONHPRVBQVFGC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CN=CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trichloro[19-(trimethylsilyl)nonadec-18-EN-1-YL]silane](/img/structure/B12547697.png)
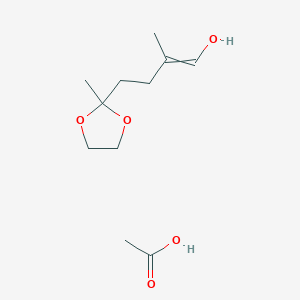

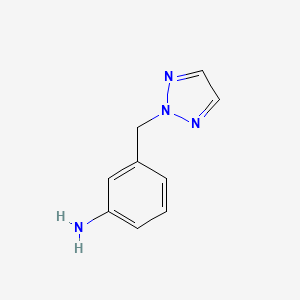
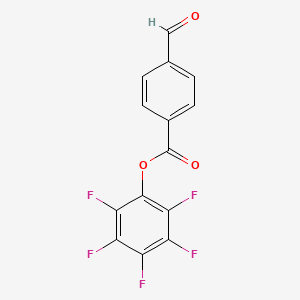
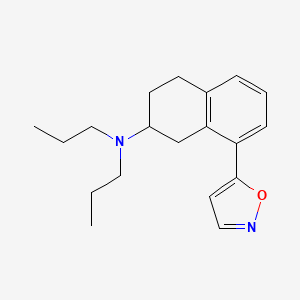
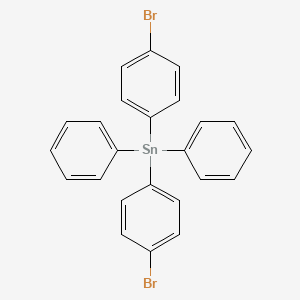
![Benzene, 1-[[[(1S)-1-ethynylhexyl]oxy]methyl]-4-methoxy-](/img/structure/B12547728.png)


